68630-75-1 (Free base)
Beschreibung
Chemical Identity and Nomenclature of 68630-75-1 (Free Base)
The chemical compound with the registry number 68630-75-1, commonly known as Buserelin (free base), is a complex synthetic nonapeptide analog. Its identity is defined by its precise molecular structure, systematic nomenclature, and a range of synonyms and registry identifiers that facilitate its recognition across scientific disciplines and regulatory frameworks.
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC nomenclature of a compound is fundamental for unambiguous identification and communication within the scientific community. For 68630-75-1 (free base), the IUPAC name reflects its intricate peptide structure, incorporating multiple amino acid residues, specific side-chain modifications, and terminal functional groups. The compound is formally named as follows:
N-{1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide.
This elaborate nomenclature encapsulates the peptide’s sequence and highlights its key structural features, including the presence of a pyroglutamyl residue at the N-terminus, an ethylamide group at the C-terminus, and a tert-butyl-protected serine residue. The peptide backbone comprises nine amino acid residues, each contributing distinct side-chain functionalities that are critical for the compound’s conformational and interactive properties.
Structural Formula and Molecular Characteristics
The molecular formula of 68630-75-1 (free base) is C60H86N16O13. This formula accounts for the full complement of atoms present in the peptide, reflecting its substantial size and complexity. The compound’s molecular weight is calculated as 1239.4 grams per mole, a value derived from the sum of the atomic masses of its constituent elements.
The structure of 68630-75-1 (free base) can be further elucidated through its condensed IUPAC sequence notation, which is:
DL-pyroglutamyl-DL-histidyl-DL-tryptophyl-DL-seryl-DL-tyrosyl-O-tert-butyl-DL-seryl-DL-leucyl-DL-arginyl-DL-proline ethylamide.
This notation reveals the sequence and configuration of the peptide’s amino acid residues, as well as the presence of specific modifications such as the O-tert-butyl group on the serine residue and the ethylamide group on the terminal proline.
Table 1: Key Structural and Molecular Data for 68630-75-1 (Free Base)
Structural Representations
The structure of 68630-75-1 (free base) can be depicted in both two-dimensional and three-dimensional forms. However, due to the compound’s size, flexibility, and the presence of undefined stereocenters, conformer generation for three-dimensional visualization is generally disallowed in computational databases. The two-dimensional structure, as rendered in chemical databases, provides a schematic representation of the peptide backbone and side-chain functionalities.
The Simplified Molecular Input Line Entry System (SMILES) and International Chemical Identifier (InChI) strings offer additional means of representing the compound’s structure in a machine-readable format. The InChI for 68630-75-1 (free base) is:
InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65).
This identifier encodes the full connectivity and hydrogenation state of the molecule, enabling precise digital representation.
Eigenschaften
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWODFFVMXJOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H86N16O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Resin Selection and Initial Coupling
Buserelin is synthesized via Fmoc-based SPPS using hydroxymethylbenzylamine (HMBA) or Wang resins with a substitution capacity of 0.3–0.7 mmol/g. The process begins with coupling Fmoc-protected proline (Fmoc-Pro-OH) to the resin using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) as coupling agents, with N,N-diisopropylethylamine (DIEA) as the base.
Key Reaction Conditions:
Sequential Amino Acid Deposition
The peptide chain is extended via iterative Fmoc deprotection and coupling:
Alkaline Cleavage from Resin
Traditional SPPS uses acidic cleavage (e.g., trifluoroacetic acid), but buserelin’s tert-butoxy and trityl groups necessitate milder conditions. The WO2014047822A1 patent discloses a novel alkaline cleavage method:
Procedure:
- Resin Treatment: 10–20 mL/g of 20–50% ethylamine in DMF or methanol.
- Reaction Time: 15–25 hours at 20–25°C.
- Yield: 70–80% crude peptide, vs. 50–60% with acidic cleavage.
Advantages:
Post-Synthesis Processing and Purification
Global Deprotection
After cleavage, side-chain protecting groups are removed via hydrogenation (10–15 atm H₂, palladium-carbon catalyst) or acidic treatment (TFA:thioanisole:water = 90:5:5).
Chromatographic Purification
Buserelin is purified using reversed-phase high-performance liquid chromatography (RP-HPLC):
Conditions:
- Column: C₁₈ (5 µm, 250 × 20 mm)
- Mobile Phase:
- A: 0.1% TFA in water
- B: 0.1% TFA in acetonitrile
- Gradient: 20–50% B over 40 minutes.
Outcomes:
Comparative Analysis of Synthesis Methods
| Parameter | Traditional Acid Cleavage | Alkaline Cleavage (WO2014047822A1) |
|---|---|---|
| Cleavage Reagent | TFA/HF | Ethylamine/DMF |
| Side Reactions | Aspartimide, oxidation | Minimal |
| Crude Yield | 50–60% | 70–80% |
| Final Purity | 90–92% | 95–98% |
| Scale-Up Feasibility | Moderate | High |
Challenges and Optimization Strategies
Racemization Control
The D-Ser(tBu) residue is prone to epimerization at high temperatures. Mitigation strategies include:
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Buserelin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.
Biologie: Wird eingesetzt, um die Rolle von LH-RH bei der Regulation von Reproduktionshormonen zu untersuchen.
Medizin: Wird zur Behandlung von hormonabhängigen Krebsarten, Endometriose und vorzeitiger Pubertät eingesetzt.
Industrie: Anwendung bei der Entwicklung von peptidbasierten Therapeutika und Diagnostika.
Wirkmechanismus
Buserelin wirkt, indem es an die LH-RH-Rezeptoren in der Hypophyse bindet, was zu einem anfänglichen Anstieg der Spiegel des luteinisierenden Hormons (LH) und des follikelstimulierenden Hormons (FSH) führt. Die chronische Verabreichung desensibilisiert die Hypophyse, was zu einer verringerten Produktion von LH und FSH führt und folglich die Spiegel von Sexualsteroiden wie Testosteron und Östradiol reduziert. Dieser Mechanismus ist besonders nützlich bei der Behandlung von hormonabhängigen Krebsarten.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Hormone-Responsive Cancers
Buserelin is utilized in the treatment of hormone-responsive cancers, such as prostate and breast cancer. By acting as an agonist of the GnRH receptor, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but with chronic administration, it leads to a suppression of these hormones, thereby reducing testosterone and estrogen levels, which are critical in the progression of these cancers .
Fertility Treatments
In reproductive endocrinology, Buserelin is used for ovarian stimulation protocols. It plays a vital role in controlled ovarian hyperstimulation during in vitro fertilization (IVF) procedures, helping to regulate the timing of ovulation and optimize egg retrieval .
Research Applications
Peptide Synthesis
Buserelin serves as a model compound for studying peptide synthesis techniques. Its structure allows researchers to explore various synthetic pathways and modifications that can lead to novel peptide analogs with enhanced pharmacological properties .
Endocrine Research
The compound is also employed in research focused on endocrine signaling pathways. Its ability to modulate hormone levels makes it a valuable tool for investigating the physiological roles of gonadotropins and their effects on reproductive health .
Pharmacokinetics and Analytical Studies
Buserelin has been extensively studied for its pharmacokinetics following different routes of administration. For example, after intramuscular administration, various studies have documented its absorption profiles, half-life, and metabolism, which are crucial for optimizing dosing regimens in clinical applications .
Table 1: Pharmacokinetic Parameters of Buserelin
| Parameter | Value |
|---|---|
| Half-life | 3-4 hours |
| Bioavailability | Variable |
| Peak Plasma Concentration | 2-4 hours post-administration |
Case Studies
Case Study: Prostate Cancer Treatment
A clinical trial involving patients with advanced prostate cancer demonstrated that Buserelin significantly reduced serum testosterone levels within weeks of treatment initiation. Patients reported improved management of symptoms associated with hormone-sensitive tumors .
Case Study: IVF Protocols
In a study assessing the efficacy of Buserelin in IVF protocols, it was found that patients receiving Buserelin had higher rates of successful oocyte retrieval compared to those not receiving GnRH analogs. This underscores its importance in enhancing fertility outcomes .
Wirkmechanismus
Buserelin acts by binding to the LH-RH receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. chronic administration desensitizes the pituitary gland, resulting in decreased production of LH and FSH, and subsequently reducing the levels of sex steroids like testosterone and estradiol . This mechanism is particularly useful in the treatment of hormone-dependent cancers .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar GnRH Analogs
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations: Buserelin and Leuprolide share a nonapeptide backbone but differ in amino acid substitutions (e.g., Buserelin contains D-Ser(tBu)⁶ and ethylamide⁹), enhancing metabolic stability . Cetrorelix, a decapeptide antagonist, incorporates hydrophobic residues (e.g., D-Cit⁶) for competitive receptor blockade .
Therapeutic Applications :
- Agonists (Buserelin, Leuprolide, Goserelin) : Used for long-term hormone suppression in cancers and gynecological disorders. Buserelin’s rapid absorption suits daily dosing, while Leuprolide’s depot formulations enable monthly administration .
- Antagonists (Cetrorelix, AG 045572) : Employed in acute settings (e.g., IVF) to avoid the initial hormone surge caused by agonists .
Stability and Formulation :
- Buserelin’s acetate salt improves solubility and shelf-life compared to free-base peptides. Leuprolide and Goserelin utilize similar salt forms for enhanced stability .
- Cetrorelix requires refrigeration (2–8°C) for long-term storage, mirroring Buserelin’s requirements .
Cost and Availability :
Research and Development Insights
- Clinical Efficacy : Buserelin achieves ~70% reduction in testosterone levels within 4 weeks in prostate cancer patients, comparable to Leuprolide .
- Emergent Analogs: AG 045572, a non-peptide antagonist, shows promise in preclinical studies for hormone-refractory cancers but lacks human trial data .
- Analytical Methods : High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) is standard for purity assessment across GnRH analogs .
Biologische Aktivität
Buserelin, identified by the CAS number 68630-75-1, is a synthetic nonapeptide analog of the gonadotropin-releasing hormone (GnRH). It is primarily utilized in medical treatments for hormone-responsive conditions such as prostate cancer and endometriosis. This compound functions as a potent agonist of the GnRH receptor, influencing hormonal regulation and therapeutic outcomes in various clinical scenarios.
- Chemical Formula: C₆₀H₈₆N₁₆O₁₃
- Molecular Weight: Approximately 1239.447 g/mol
- Physical State: Solid
- Melting Point: >186°C (decomposes)
Buserelin acts by binding to GnRH receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This stimulation results in increased production of sex hormones, such as testosterone and estrogen. However, with chronic administration, Buserelin causes desensitization of the pituitary gland, ultimately reducing LH and FSH levels and thereby decreasing sex steroid levels .
Pharmacokinetics
The pharmacokinetic profile of Buserelin varies based on the route of administration:
| Route | Bioavailability | Elimination Half-Life | Protein Binding |
|---|---|---|---|
| Oral | Ineffective | - | - |
| Intranasal | 2.5–3.3% | 1–2 hours | ~15% |
| Subcutaneous | 70% | 80 minutes | ~15% |
| Intravenous | - | 50–80 minutes | ~15% |
Buserelin is metabolized in the liver and kidneys and is primarily eliminated via urine and bile .
Biological Activity
Buserelin's biological activity is characterized by its role in hormonal regulation:
- Hormonal Regulation: Effective in treating hormone-sensitive cancers by inducing medical castration through suppression of sex hormones .
- Clinical Applications:
- Prostate cancer
- Endometriosis
- Precocious puberty
Case Studies and Research Findings
Numerous studies have documented the efficacy of Buserelin in clinical settings:
-
Prostate Cancer Treatment:
A study demonstrated that patients receiving Buserelin showed significant reductions in serum testosterone levels, contributing to improved management of advanced prostate cancer . -
Endometriosis Management:
Clinical trials indicated that Buserelin effectively alleviated symptoms of endometriosis, leading to reduced pain and improved quality of life for affected women . -
Precocious Puberty:
Research has shown that Buserelin can effectively delay the onset of puberty in children diagnosed with precocious puberty by suppressing premature gonadal activation.
Comparative Analysis with Other GnRH Analogues
Buserelin is part of a broader class of GnRH analogues that share structural similarities but differ in efficacy and pharmacokinetics. Below is a comparison table highlighting key analogues:
| Compound | CAS Number | Bioavailability (Subcutaneous) | Clinical Use |
|---|---|---|---|
| Buserelin | 68630-75-1 | 70% | Prostate cancer, endometriosis |
| Leuprolide | 74381-53-6 | 85% | Prostate cancer, uterine fibroids |
| Goserelin | 21916-47-8 | 80% | Prostate cancer, breast cancer |
Q & A
Q. What theoretical frameworks are applicable for hypothesizing novel applications of 68630-75-1 (Free base) in material science?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
